

## comparative docking studies of 7-methoxy-5nitro-1H-indole analogs

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Compound of Interest

Compound Name: 7-methoxy-5-nitro-1H-indole

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## Comparative Docking Analysis of Indole Analogs as PARP Inhibitors

A note on the availability of data: Extensive literature searches did not yield specific comparative molecular docking studies for a series of **7-methoxy-5-nitro-1H-indole** analogs. Therefore, this guide presents a comprehensive comparative docking analysis of a closely related class of compounds, 7-azaindole analogs, which serve as an illustrative example of the methodologies and data presentation relevant to researchers in drug discovery. The following data and protocols are based on a study of novel 7-azaindole analogs as potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

This guide provides an objective comparison of the binding affinities of various 7-azaindole analogs against PARP-1, a key enzyme in DNA damage repair and a target for cancer therapy. [1] The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.

# Data Presentation: Docking Scores of 7-Azaindole Analogs

The following table summarizes the results of the comparative molecular docking studies of a series of synthesized 7-azaindole analogs against the PARP-1 enzyme. The docking scores, representing the binding affinity, are presented for the two best-performing protein targets, 6NRH and 6NRF.[1] A more negative docking score indicates a higher predicted binding affinity.



Compound ID	Substitution on Phenyl Ring	Docking Score (kcal/mol) vs. 6NRH	Docking Score (kcal/mol) vs. 6NRF
4a	4-methoxy	-8.5	-8.2
4b	4-chloro	-8.2	-7.9
4c	4-fluoro	-7.9	-7.6
4d	4-bromo	-8.1	-7.8
4e	4-nitro	-9.1	-8.8
4f	3-methoxy	-8.4	-8.1
4g	3-chloro	-8.8	-8.5
4h	3-fluoro	-8.3	-8.0
4i	3-bromo	-8.6	-8.3
4j	3-nitro	-9.5	-9.2

Data extracted from a study on 7-azaindole analogs as potent PARP-1 inhibitors.[1]

## **Experimental Protocols**

The following section details the methodologies employed in the comparative molecular docking studies of the 7-azaindole analogs.

#### 1. Software and Tools:

- Docking Software: The molecular docking simulations were performed using AutoDock Vina.
- Visualization: The results were visualized and analyzed using PyMOL and Discovery Studio.

### 2. Ligand Preparation:

- The 2D structures of the 7-azaindole analogs were drawn using ChemDraw and converted to 3D structures.
- Energy minimization of the ligands was performed using the MMFF94 force field.



 Gasteiger charges were added, and the structures were saved in the PDBQT format for docking.

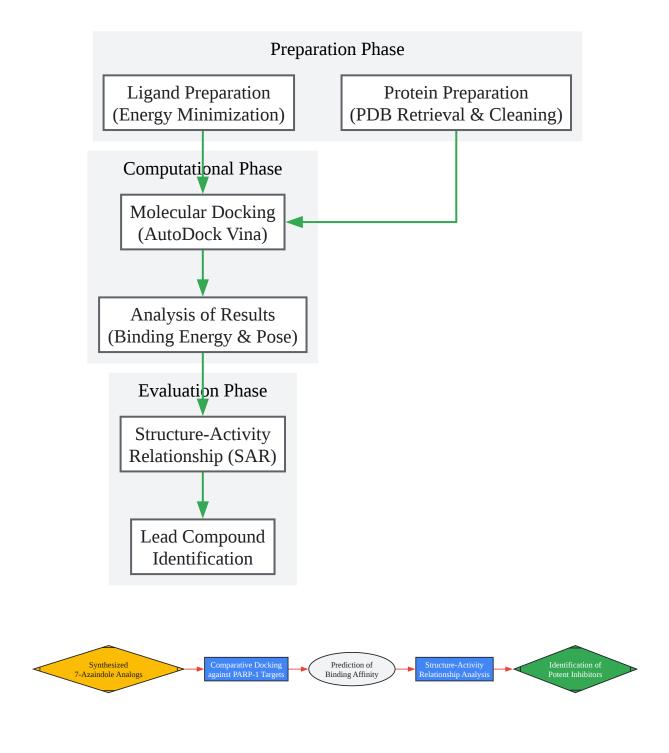
### 3. Protein Preparation:

- The three-dimensional crystal structures of the PARP-1 protein in complex with inhibitors were retrieved from the Protein Data Bank (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU).[1]
- Water molecules and co-crystallized ligands were removed from the protein structures.
- Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.
- The protein structures were saved in the PDBQT format.
- 4. Molecular Docking Simulation:
- A grid box was defined to encompass the active site of the PARP-1 enzyme, based on the position of the co-crystallized inhibitor.
- The Lamarckian Genetic Algorithm was employed for the docking calculations.
- For each ligand, multiple docking runs were performed to ensure the reliability of the results.
- The final docked conformations were ranked based on their binding energies (docking scores).

## **Visualizations**

The following diagrams illustrate the general workflow of the comparative docking study and the logical relationship in evaluating the synthesized compounds.





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## References

- 1. archives.ijper.org [archives.ijper.org]
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